Cimiracemate D
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Overview
Description
. This compound, along with its analogs Cimiracemates A, B, and C, has been studied for its potential biological activities and therapeutic applications.
Preparation Methods
Cimiracemate D is typically isolated from the ethyl acetate fraction of the rhizome of Cimicifuga racemosa . The structures of these esters are elucidated using spectral methods, including two-dimensional nuclear magnetic resonance spectroscopy . While specific synthetic routes for this compound are not extensively documented, the isolation process involves solvent extraction and chromatographic techniques.
Chemical Reactions Analysis
Cimiracemate D, like other phenylpropanoid esters, can undergo various chemical reactions. These include:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Cimiracemate D has been investigated for its potential osteoprotective effects. Studies suggest that it may protect against glucocorticoid-induced osteoporosis by regulating the receptor activator of nuclear factor kappa-Β ligand (RANKL), receptor activator of nuclear factor κ B (RANK), and osteoprotegerin (OPG) signaling pathway . This makes it a compound of interest in the field of bone health and osteoporosis treatment.
Mechanism of Action
The mechanism by which Cimiracemate D exerts its effects involves the modulation of the RANKL/RANK/OPG signaling pathway . This pathway is crucial in the regulation of bone remodeling and osteoclast differentiation. By influencing this pathway, this compound helps in maintaining bone density and preventing bone loss.
Comparison with Similar Compounds
Cimiracemate D is part of a group of phenylpropanoid esters, including Cimiracemates A, B, and C . These compounds share similar structural features but may differ in their specific biological activities and potency. For instance, Cimiracemate A has also been studied for its osteoprotective effects . The uniqueness of this compound lies in its specific interaction with the RANKL/RANK/OPG pathway, which may offer distinct therapeutic advantages in bone health.
Conclusion
This compound is a promising compound with potential applications in the treatment of osteoporosis and other bone-related conditions. Its ability to modulate key signaling pathways involved in bone remodeling makes it a valuable subject for further research and development.
Properties
CAS No. |
488804-02-0 |
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Molecular Formula |
C20H20O8 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[3-(3,4-dihydroxyphenyl)-3-methoxy-2-oxopropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H20O8/c1-26-18-9-12(3-6-15(18)22)4-8-19(25)28-11-17(24)20(27-2)13-5-7-14(21)16(23)10-13/h3-10,20-23H,11H2,1-2H3/b8-4+ |
InChI Key |
BMUMFENOGAOBAV-XBXARRHUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O |
Origin of Product |
United States |
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